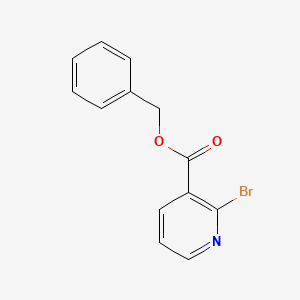

Benzyl 2-bromonicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

benzyl 2-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C13H10BrNO2/c14-12-11(7-4-8-15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

ZXQYQSQVLUABEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Benzyl 2-bromonicotinate is not extensively available in the public domain. The following guide has been compiled using data from structurally related compounds, including benzyl nicotinate and other substituted pyridine derivatives, alongside established principles of organic chemistry. All quantitative data should be considered as estimations and require experimental validation.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a bromine atom at the 2-position of the pyridine ring and a benzyl ester at the carboxylic acid position. This unique combination of a halogenated pyridine and a benzyl ester functional group suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

Structure:

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₃H₁₀BrNO₂ | - |

| Molecular Weight | 292.13 g/mol | - |

| Appearance | Likely a colorless to pale yellow solid or oil | Based on similar benzyl esters. |

| Melting Point | Not available. Likely a low-melting solid. | Benzyl nicotinate melts at 24°C. The bromo-substituent may increase the melting point. |

| Boiling Point | > 200 °C (at reduced pressure) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol.[1] | The benzyl and bromo groups decrease water solubility, while the ester and pyridine nitrogen offer some polarity. |

| pKa (of the pyridine nitrogen) | ~1-2 | The electron-withdrawing effect of the bromine and the ester group will significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). |

| LogP | ~3-4 | Estimated based on the lipophilicity of the benzyl and bromo substituents. |

Spectroscopic Data (Predicted)

Predictive analysis of the spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies | Key Features |

| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H of benzyl), δ 5.3-5.5 (s, 2H, -CH₂-), δ 7.8-8.5 (m, 3H, pyridine-H) | The exact shifts of the pyridine protons will be influenced by the positions of the substituents. A singlet for the benzylic protons is expected. Similar spectra are observed for benzyl nicotinate.[2] |

| ¹³C NMR | δ 66-68 (-CH₂-), δ 128-136 (Ar-C of benzyl), δ 120-155 (pyridine-C), δ 164-166 (C=O) | The carbonyl carbon will appear downfield. The bromo-substituted carbon (C2) will also be significantly shifted. |

| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch), ~1250-1300 cm⁻¹ (C-O stretch), ~1550-1600 cm⁻¹ (C=N and C=C stretches of pyridine ring), ~700-800 cm⁻¹ (C-Br stretch) | The strong carbonyl absorption is a key diagnostic peak. The fingerprint region will be complex.[3][4] |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z 291/293 (isotopic pattern for Br). Major fragments at m/z 91 (benzyl cation), m/z 184/186 (bromonicotinoyl cation). | The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[5] |

Experimental Protocols

3.1. Synthesis of this compound from 2-Bromonicotinic Acid

This protocol is adapted from general procedures for the synthesis of benzyl esters from carboxylic acids and benzyl bromide.[6]

Reaction Scheme:

2-Bromonicotinic Acid + Benzyl Bromide --(Base)--> this compound

Materials:

-

2-Bromonicotinic acid

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromonicotinic acid (1.0 eq) in DMF (or acetonitrile), add sodium bicarbonate (1.1 eq).

-

Stir the mixture at room temperature for 10-15 minutes to form the carboxylate salt.

-

Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

3.2. Characterization Workflow

The following workflow outlines the steps for the structural confirmation of the synthesized this compound.

Figure 1. Workflow for the synthesis and characterization of this compound.

Reactivity and Potential Applications

This compound is a bifunctional molecule with two primary sites of reactivity: the benzyl ester and the bromo-substituted pyridine ring.

4.1. Reactions at the Ester Group

-

Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to yield 2-bromonicotinic acid and benzyl alcohol.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the formation of different esters of 2-bromonicotinic acid.

-

Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation to afford 2-bromonicotinic acid. This is a common deprotection strategy in organic synthesis.

4.2. Reactions at the Pyridine Ring

-

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom at the electron-deficient 2-position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This makes this compound a valuable precursor for the synthesis of a wide range of substituted nicotinic acid derivatives.

-

Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents at the 2-position.

Diagram of Potential Reactions:

Figure 2. Potential reaction pathways for this compound.

4.3. Applications in Drug Development

The nicotinic acid scaffold is present in numerous biologically active molecules. The ability to functionalize the 2-position of the pyridine ring via the bromo substituent makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The benzyl ester provides a protecting group for the carboxylic acid that can be removed under mild conditions.

Safety and Handling

-

Toxicity: Specific toxicity data for this compound is not available. However, based on its structure, it should be handled with care. Brominated organic compounds can be irritants and potentially toxic. Benzyl bromide, a related reagent, is a lachrymator and is corrosive.[7][8]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

This technical guide provides a foundational understanding of the chemical properties, potential synthesis, and reactivity of this compound. It is intended to serve as a starting point for researchers and professionals in the field, with the understanding that further experimental work is necessary to fully characterize this compound.

References

- 1. Benzyl nicotinate | 94-44-0 [chemicalbook.com]

- 2. Benzyl nicotinate(94-44-0) 1H NMR spectrum [chemicalbook.com]

- 3. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 8. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzyl 2-bromonicotinate, a valuable building block in the development of novel pharmaceuticals.[1] The synthesis is primarily approached as a two-stage process: the preparation of the key intermediate, 2-bromonicotinic acid, followed by its esterification to the final product. This document details the experimental protocols, presents quantitative data, and provides visual diagrams of the reaction pathways and experimental workflows.

Synthesis of the Precursor: 2-Bromonicotinic Acid

The most common and well-documented method for the synthesis of 2-bromonicotinic acid is the oxidation of 2-bromo-3-methylpyridine.[2][3] An alternative high-yield approach involves the directed ortho-metalation of 2-bromopyridine.[4]

Oxidation of 2-Bromo-3-methylpyridine

This method utilizes a strong oxidizing agent, such as potassium permanganate, to convert the methyl group of 2-bromo-3-methylpyridine into a carboxylic acid.[2]

Experimental Protocol:

-

Reaction Setup: A solution of potassium permanganate (87.7 g, 555 mmol) in 800 mL of water is prepared in a suitable reaction vessel.

-

Addition of Starting Material: 2-bromo-3-methylpyridine (25.0 mL, 213 mmol) is added slowly to the potassium permanganate solution.

-

Reaction Conditions: The mixture is stirred continuously and heated under reflux for 5 hours.

-

Work-up:

-

Upon completion, 600 mL of water is removed by distillation.

-

The remaining suspension is filtered while hot.

-

The filtrate is washed with two 50 mL portions of hot water.

-

The combined filtrates are acidified with concentrated hydrochloric acid to a pH of less than 2.

-

-

Isolation: The resulting precipitate is collected by filtration and dried in a vacuum oven to yield 2-bromonicotinic acid.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-3-methylpyridine | [2] |

| Reagent | Potassium permanganate | [2] |

| Yield | 62% | [2] |

| Product Purity | Not specified | |

| Molecular Formula | C6H4BrNO2 | [5] |

| Molecular Weight | 202.01 g/mol | [5] |

Synthesis of this compound

Once 2-bromonicotinic acid is obtained, the final product can be synthesized through esterification. Two primary methods are presented here: reaction with benzyl bromide and Fischer-Speier esterification with benzyl alcohol.

Pathway A: Reaction with Benzyl Bromide

This method involves the reaction of the carboxylate salt of 2-bromonicotinic acid with benzyl bromide. The carboxylate is typically formed in situ using a base.

General Experimental Protocol:

-

Reaction Setup: 2-bromonicotinic acid is dissolved in a suitable aprotic solvent such as acetonitrile (CH3CN).

-

Base Addition: A base, such as cesium carbonate (Cs2CO3), is added to the solution to deprotonate the carboxylic acid.

-

Addition of Benzyl Bromide: Benzyl bromide is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to reflux for several hours.[6]

-

Work-up and Isolation: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.

Logical Relationship of Pathway A

Caption: Synthesis of this compound via Benzyl Bromide.

Pathway B: Fischer-Speier Esterification with Benzyl Alcohol

This classic method involves the acid-catalyzed reaction between 2-bromonicotinic acid and benzyl alcohol.[7][8]

General Experimental Protocol:

-

Reaction Setup: 2-bromonicotinic acid and an excess of benzyl alcohol are combined in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Work-up and Isolation: The reaction mixture is cooled and neutralized with a weak base. The excess benzyl alcohol is removed, typically by distillation under reduced pressure. The crude ester is then purified by column chromatography.

Logical Relationship of Pathway B

Caption: Synthesis of this compound via Fischer-Speier Esterification.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to both pathways with minor modifications.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification process.

Safety Considerations

-

Benzyl bromide is a strong lachrymator and is irritating to the skin and mucous membranes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9]

-

Potassium permanganate is a strong oxidizing agent and should be handled with care.

-

Strong acids like sulfuric acid are corrosive and should be handled with appropriate safety precautions.

-

Standard laboratory safety practices should be followed throughout all experimental procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromonicotinic acid | 35905-85-2 [chemicalbook.com]

- 3. 2-Bromonicotinic acid | 35905-85-2 [amp.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the esterification reaction equation of benzyl alcohol and acetic acid? [vedantu.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Benzyl bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-bromonicotinate, a halogenated pyridine carboxylic acid ester, represents a key structural motif in medicinal chemistry and drug discovery. Its unique combination of a benzyl ester group and a bromo-substituted pyridine ring makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 2-position of the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, alongside detailed experimental protocols for its synthesis.

Physicochemical Properties

Due to the limited availability of experimental data for this compound in publicly accessible databases, the following table includes predicted values and data from closely related analogs to provide a comparative reference.

| Property | This compound (Predicted/Analog Data) | Benzyl nicotinate (CAS: 94-44-0)[1] | 2-Bromonicotinic acid (CAS: 35905-85-2) |

| Molecular Formula | C₁₃H₁₀BrNO₂ | C₁₃H₁₁NO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 292.13 g/mol | 213.23 g/mol | 202.00 g/mol |

| Appearance | Predicted: White to off-white solid or oil | Colorless liquid or solid[1] | White to pale yellow powder |

| Melting Point | Not available | 24 °C[1] | 188-192 °C |

| Boiling Point | Not available | 177 °C at 8 mmHg[1] | Not available |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Sparingly soluble in chloroform and methanol.[1] | Slightly soluble in water |

| CAS Number | Not available | 94-44-0 | 35905-85-2 |

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

In a typical ¹H NMR spectrum of this compound in CDCl₃, the following proton signals are expected:

-

Benzyl CH₂: A singlet around δ 5.4 ppm.

-

Aromatic Protons (Benzyl group): A multiplet in the region of δ 7.3-7.5 ppm, integrating to 5 protons.

-

Pyridine Protons:

-

H6 (adjacent to N): A doublet of doublets around δ 8.6 ppm.

-

H4 (para to Br): A doublet of doublets around δ 8.3 ppm.

-

H5 (meta to Br and N): A doublet of doublets around δ 7.4 ppm.

-

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would likely show the following key signals:

-

Carbonyl Carbon (C=O): In the range of δ 164-166 ppm.

-

Benzyl CH₂ Carbon: Around δ 67-69 ppm.

-

Pyridine Carbons:

-

C2 (attached to Br): Around δ 145-147 ppm.

-

C3 (attached to COO): Around δ 128-130 ppm.

-

C4, C5, C6: In the aromatic region between δ 120-155 ppm.

-

-

Benzyl Aromatic Carbons: In the region of δ 128-136 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 291/293 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected. A prominent fragment ion would likely be the benzyl cation [C₇H₇]⁺ at m/z 91. Other fragments could arise from the loss of the benzyloxy group or bromine.

Experimental Protocols for Synthesis

Several standard esterification methods can be employed for the synthesis of this compound from 2-bromonicotinic acid and benzyl alcohol. The choice of method depends on the desired scale, purity requirements, and the sensitivity of the starting materials.

Fischer Esterification

This acid-catalyzed esterification is a classical and cost-effective method.

Reaction:

2-Bromonicotinic Acid + Benzyl Alcohol ⇌ this compound + Water

Methodology:

-

To a solution of 2-bromonicotinic acid (1.0 eq.) in a large excess of benzyl alcohol (5-10 eq., serving as both reactant and solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC). The removal of water, for instance by using a Dean-Stark apparatus, will drive the equilibrium towards the product.

-

Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Logical Workflow for Fischer Esterification:

Caption: Fischer Esterification Workflow

Steglich Esterification

This method is particularly useful for small-scale syntheses and when milder reaction conditions are required. It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).

Methodology:

-

Dissolve 2-bromonicotinic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (1.1 eq.) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.

-

Wash the filtrate or the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired ester.

Logical Workflow for Steglich Esterification:

Caption: Steglich Esterification Workflow

Chemical Reactivity and Stability

This compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.

The key reactive sites of the molecule are:

-

Ester Linkage: Susceptible to hydrolysis under both acidic and basic conditions to yield 2-bromonicotinic acid and benzyl alcohol.

-

2-Bromo Substituent: The C-Br bond on the pyridine ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at this position, making it a valuable building block in combinatorial chemistry and library synthesis.

-

Pyridine Ring: The nitrogen atom can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although the presence of the electron-withdrawing ester group and the bromine atom will influence the regioselectivity of such reactions.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. This guide provides a summary of its predicted physicochemical and spectral properties based on the analysis of its structure and related compounds. The detailed experimental protocols for its synthesis via Fischer and Steglich esterification offer practical approaches for its preparation in a laboratory setting. The versatile reactivity of this molecule, particularly at the 2-bromo position, underscores its potential for the development of novel chemical entities in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound.

References

Spectroscopic and Synthetic Insights into Nicotinic Acid Benzyl Esters: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of nicotinic acid benzyl esters, with a primary focus on Benzyl Nicotinate due to the limited availability of specific experimental data for Benzyl 2-bromonicotinate. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Synthesis of Benzyl Nicotinate Esters

A general and effective method for the synthesis of benzyl esters, including this compound, involves the esterification of the corresponding nicotinic acid with benzyl alcohol. A common procedure is outlined below.

Experimental Protocol: General Benzyl Ester Synthesis

To a solution of the nicotinic acid derivative (1.0 equivalent) in a suitable solvent such as toluene, benzyl alcohol (1.1 equivalents) is added. The reaction mixture is heated to reflux with azeotropic removal of water, often facilitated by a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired benzyl ester.

An alternative approach involves the reaction of a carboxylate anion with a benzyl halide. For instance, the sodium salt of the nicotinic acid can be reacted with benzyl bromide in a suitable solvent to yield the corresponding benzyl ester.

Spectroscopic Data for Benzyl Nicotinate

The following tables summarize the key spectroscopic data for Benzyl Nicotinate, serving as a reference for the characterization of related structures like this compound.

Table 1: ¹H NMR Spectroscopic Data for Benzyl Nicotinate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.22 | s | H-2 (Pyridine) |

| 8.78 | d | H-6 (Pyridine) |

| 8.30 | dt | H-4 (Pyridine) |

| 7.41 | dd | H-5 (Pyridine) |

| 7.35-7.50 | m | Phenyl-H |

| 5.40 | s | CH₂ |

Solvent: Not specified in the available data.

Table 2: ¹³C NMR Spectroscopic Data for Benzyl Nicotinate

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 153.5 | C-6 (Pyridine) |

| 150.9 | C-2 (Pyridine) |

| 137.0 | C-4 (Pyridine) |

| 135.8 | Phenyl C-1 |

| 128.6 | Phenyl C-3, C-5 |

| 128.3 | Phenyl C-4 |

| 128.2 | Phenyl C-2, C-6 |

| 125.9 | C-3 (Pyridine) |

| 123.5 | C-5 (Pyridine) |

| 67.2 | CH₂ |

Solvent: Not specified in the available data.

Table 3: Infrared (IR) Spectroscopy Data for Benzyl Nicotinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3030 | m | Aromatic C-H Stretch |

| 2950-2850 | w | Aliphatic C-H Stretch |

| 1720 | s | C=O Stretch (Ester) |

| 1590, 1570, 1450 | m | C=C and C=N Ring Stretch (Pyridine) |

| 1280 | s | C-O Stretch (Ester) |

| 740, 700 | s | C-H Out-of-plane Bend (Aromatic) |

s = strong, m = medium, w = weak

Table 4: Mass Spectrometry (MS) Data for Benzyl Nicotinate

| m/z | Relative Intensity (%) | Assignment |

| 213 | 40 | [M]⁺ |

| 106 | 100 | [C₇H₅O]⁺ |

| 91 | 80 | [C₇H₇]⁺ |

| 78 | 60 | [C₅H₄N]⁺ |

Spectroscopic Analysis Workflow

The characterization of a synthesized compound like this compound follows a logical workflow to confirm its structure and purity. This process is visualized in the diagram below.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Solubility Profile of Benzyl 2-bromonicotinate in Organic Solvents: A Technical Guide

Disclaimer: Publicly available, quantitative solubility data for benzyl 2-bromonicotinate is limited. The information presented in this guide is based on the physicochemical properties of structurally analogous compounds and established principles of organic chemistry. Researchers are strongly encouraged to determine precise solubility parameters experimentally for their specific applications.

This technical guide provides an in-depth overview of the anticipated solubility characteristics of this compound in common organic solvents. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Solubility of this compound

The solubility of a compound is dictated by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, in relation to the properties of the solvent. This compound, an ester derived from 2-bromonicotinic acid and benzyl alcohol, possesses both polar (ester and pyridine ring) and non-polar (benzyl group, brominated pyridine ring) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

Based on the general solubility of related compounds such as benzyl esters and brominated aromatic compounds, the following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | The polar nature of the ester and pyridine nitrogen can interact favorably with the dipoles of these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic character. |

| Aromatic | Toluene, Benzene | Soluble to Moderately Soluble | The aromatic rings in both the solute and solvent will interact favorably through π-π stacking. Solubility may be slightly limited by the polar ester group. |

| Ethers | Diethyl ether, Dioxane | Moderately Soluble | Ethers are less polar than ketones or amides but can still solvate the molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Slightly Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. Solubility is expected to decrease with increasing alcohol chain length. |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble to Slightly Soluble | The significant polarity of the ester and pyridine ring will limit solubility in these non-polar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a widely recognized and reliable technique. This protocol outlines the general procedure.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Logical Workflow for Synthesis and Purification

As no specific signaling pathways involving this compound are readily available, the following diagram illustrates a typical experimental workflow for its synthesis and subsequent purification, a common application for a compound of this nature.

Caption: A logical workflow for the synthesis and purification of this compound.

Unveiling Benzyl 2-bromonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While the precise historical discovery of Benzyl 2-bromonicotinate is not extensively documented in publicly available literature, its synthesis relies on well-established principles of organic chemistry. This technical guide provides a comprehensive overview of its synthesis, key experimental protocols, and potential applications, drawing from analogous chemical structures and reactions.

Synthesis Pathway

The preparation of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-bromonicotinic acid, followed by its esterification with benzyl alcohol.

Step 1: Synthesis of 2-bromonicotinic acid

One common method for the synthesis of 2-bromonicotinic acid starts from 2-bromo-3-methylpyridine through oxidation.

Experimental Protocol:

To a solution of potassium permanganate (87.7 g, 555 mmol) dissolved in 800 mL of water, 2-bromo-3-methylpyridine (25.0 mL, 213 mmol) is slowly added. The resulting mixture is stirred continuously under reflux conditions for 5 hours. Following the reaction, 600 mL of water is removed by distillation. The remaining suspension is subjected to thermal filtration. The filtrate is then washed twice with 50 mL portions of hot water. The combined filtrates are acidified with concentrated hydrochloric acid to a pH of less than 2. The resulting precipitate is collected by filtration and dried in a vacuum drying oven to yield 2-bromonicotinic acid (26.8 g, 62% yield)[1].

Step 2: Esterification of 2-bromonicotinic acid with Benzyl Alcohol

The second step involves the esterification of the synthesized 2-bromonicotinic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Experimental Protocol:

While a specific protocol for this compound was not found, a general procedure for the esterification of a carboxylic acid with benzyl alcohol can be adapted. In a reaction vessel, 2-bromonicotinic acid (1 equivalent) and benzyl alcohol (1.2 equivalents) are dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to obtain this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the reactants and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-bromonicotinic acid | C6H4BrNO2 | 202.01 | 35905-85-2[2] |

| Benzyl Alcohol | C7H8O | 108.14 | 100-51-6 |

| This compound | C13H10BrNO2 | 292.13 | Not available |

Potential Applications in Drug Development

While specific applications of this compound are not widely reported, its structural similarity to other nicotinic acid derivatives, such as benzyl nicotinate, suggests potential utility in drug development. Benzyl nicotinate is known to be a vasodilator and is used in topical preparations.[3] Nicotinic acid and its derivatives are a class of compounds with diverse biological activities. The introduction of a bromine atom at the 2-position of the pyridine ring and the benzyl ester functionality could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic agents. Further research into the biological activity of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

Visualizing the Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

The Synthesis of Benzyl 2-bromonicotinate: A Technical Guide for Chemical Researchers

An In-depth Examination of the Synthesis, Key Starting Materials, and Experimental Protocols for Benzyl 2-bromonicotinate, a Versatile Intermediate in Pharmaceutical Research and Development.

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of a reactive bromine atom on the pyridine ring, which can be readily displaced or used in cross-coupling reactions, and the benzyl ester, which can serve as a protecting group or be modified. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailing the necessary starting materials, experimental procedures, and expected outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important intermediate.

Synthetic Pathway Overview

The most direct and logical synthetic route to this compound involves the esterification of 2-bromonicotinic acid with benzyl alcohol. This transformation can be achieved through several established methods, with acid-catalyzed esterification being a common and effective approach.

The overall reaction is as follows:

This process is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and the removal of water to drive the reaction to completion.

Starting Materials

The primary starting materials for this synthesis are 2-bromonicotinic acid and benzyl alcohol.

| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties |

| 2-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | White to off-white solid, sparingly soluble in non-polar organic solvents, soluble in polar aprotic solvents. |

| Benzyl alcohol | C₇H₈O | 108.14 | Colorless liquid, aromatic odor, soluble in most organic solvents. |

Experimental Protocol: Acid-Catalyzed Esterification

This section details a standard laboratory procedure for the synthesis of this compound via acid-catalyzed esterification.

Materials:

-

2-Bromonicotinic acid

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene or a similar aprotic solvent capable of forming an azeotrope with water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 2-bromonicotinic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (sufficient to dissolve the starting materials upon heating).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of benzyl esters of nicotinic acid derivatives, which can be considered analogous to the synthesis of this compound. Actual yields for the target compound may vary depending on the specific reaction conditions and scale.

| Parameter | Typical Value | Reference/Analogy |

| Yield | 85-95% | Based on similar esterification reactions of nicotinic acid derivatives found in chemical literature. |

| Purity | >98% | Achievable with standard purification techniques like column chromatography. |

| Reaction Time | 4-12 hours | Dependent on reaction scale and efficiency of water removal. |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

The following diagram outlines the logical progression and dependencies of the experimental steps.

Caption: Logical flow of the experimental protocol.

Conclusion

The synthesis of this compound from 2-bromonicotinic acid and benzyl alcohol via acid-catalyzed esterification is a robust and well-established method. This guide provides the necessary technical details for researchers to successfully perform this synthesis in a laboratory setting. The resulting product is a valuable intermediate for the development of novel therapeutic agents, and a thorough understanding of its preparation is crucial for advancing drug discovery programs. Careful execution of the described protocol, with attention to reaction monitoring and purification, will yield high-purity this compound ready for use in subsequent synthetic transformations.

Theoretical Reactivity of Benzyl 2-bromonicotinate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl 2-bromonicotinate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its reactivity is governed by two primary centers: the electrophilic carbon atom of the pyridine ring attached to the bromine atom, and the benzyl ester moiety. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, drawing upon established principles of organic chemistry and computational studies of analogous structures. The document outlines potential reaction pathways, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the benzyl ester group. Detailed experimental protocols for key reactions are provided, alongside visualizations of reaction mechanisms and computational workflows to facilitate a deeper understanding of the molecule's chemical behavior. All quantitative data presented is based on values reported for closely related compounds and should be considered as predictive.

Introduction

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and functional materials. Halogenated pyridines, in particular, serve as versatile building blocks for the introduction of diverse functionalities. This compound combines the reactive potential of a 2-bromopyridine with a benzyl ester protecting group, offering multiple avenues for synthetic elaboration. Understanding the theoretical underpinnings of its reactivity is crucial for the rational design of synthetic routes and the development of novel molecular entities. This whitepaper explores the electronic structure and predicted reactivity of this compound, providing a theoretical framework for its synthetic applications.

Theoretical Reactivity Analysis

The reactivity of this compound can be analyzed by considering its three main functional components: the pyridine ring, the bromo substituent, and the benzyl ester.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1] The presence of the electron-withdrawing carboxylic ester at the 3-position further influences the electron distribution.

-

Bromo Substituent: The carbon-bromine bond at the 2-position is the primary site for cross-coupling reactions and nucleophilic aromatic substitution. The electronegativity of the pyridine nitrogen enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack.

-

Benzyl Ester: The benzyl ester is a common protecting group for carboxylic acids. It is relatively stable but can be cleaved under specific conditions, such as hydrogenolysis, or acidic or basic hydrolysis.[2][3][4][5][6][7][8][9][10]

Frontier Molecular Orbitals and Charge Distribution (Theoretical)

Table 1: Predicted Computational Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. A lower energy suggests lower reactivity as a nucleophile. |

| LUMO Energy | ~ -1.8 eV | Indicates the molecule's ability to accept electrons. A lower energy suggests higher reactivity as an electrophile, particularly for nucleophilic attack at the C-Br bond. |

| HOMO-LUMO Gap | ~ 4.7 eV | A smaller gap generally correlates with higher reactivity. |

| Mulliken Charge on C2 | Positive (+) | The carbon atom attached to the bromine is predicted to have a partial positive charge, making it the primary site for nucleophilic attack. |

| Mulliken Charge on Carbonyl C | Positive (+) | The carbonyl carbon of the ester is also electrophilic and can be a site for nucleophilic attack, leading to ester cleavage. |

Disclaimer: The values in this table are estimations based on computational studies of similar molecules and are intended for illustrative purposes.

Key Reaction Pathways and Experimental Protocols

Based on the theoretical analysis, several key reaction pathways can be predicted for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol) or Pd₂(dba)₃ (0.01 mmol).[11][12]

-

Add a suitable ligand, for example, a phosphine ligand like PPh₃ (0.04 mmol) or a more specialized ligand for heteroaromatic couplings.

-

Add a base, such as K₂CO₃ (2.0 mmol) or KF (3.0 mmol).[11]

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent, such as dioxane or a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

This reaction facilitates the formation of a C-N bond with a primary or secondary amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

-

In a sealed tube, combine this compound (1.0 mmol), the desired amine (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.05 mmol), and a suitable phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) (0.10 mmol).[13]

-

Add a strong base, typically sodium tert-butoxide (NaOt-Bu) (1.4-2.0 mmol).[14]

-

Add an anhydrous, degassed solvent such as toluene or dioxane (5 mL).

-

Seal the tube and heat the reaction mixture at 80-110 °C overnight.[13]

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

dot

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for direct displacement of the bromide by strong nucleophiles.

Experimental Protocol: SNAr with an Alkoxide

-

Dissolve this compound (1.0 mmol) in a suitable anhydrous solvent like DMF or DMSO (5 mL).

-

Add a sodium alkoxide (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

dot

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Benzyl Ester Cleavage

The benzyl ester can be selectively removed to unmask the carboxylic acid.

This is a mild and common method for debenzylation.

Experimental Protocol: Hydrogenolysis of the Benzyl Ester

-

Dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate (10 mL).

-

Add a palladium on carbon catalyst (Pd/C, 10 mol % Pd).

-

Fit the reaction flask with a hydrogen balloon or place it in a hydrogenation apparatus.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-bromonicotinic acid.

The ester can also be cleaved under acidic or basic conditions, although these methods may be less compatible with other functional groups.

Experimental Protocol: Basic Hydrolysis (Saponification)

-

Dissolve this compound (1.0 mmol) in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an aqueous solution of a base, such as NaOH or LiOH (1.5-2.0 mmol).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

// Nodes Start [label="Define Molecular\nStructure", shape=ellipse, fillcolor="#FFFFFF"]; GeomOpt [label="Geometry Optimization\n(e.g., DFT B3LYP/6-31G*)"]; FreqCalc [label="Frequency Calculation"]; TS_Search [label="Transition State Search\nfor a Specific Reaction"]; IRC [label="Intrinsic Reaction\nCoordinate (IRC) Calculation"]; Data_Analysis [label="Data Analysis\n(Energies, Charges, etc.)"]; Conclusion [label="Reactivity Prediction", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> GeomOpt [color="#4285F4"]; GeomOpt -> FreqCalc [label="Verify Minimum", color="#EA4335"]; GeomOpt -> TS_Search [color="#EA4335"]; TS_Search -> FreqCalc [label="Verify 1 Imaginary Freq.", color="#FBBC05"]; TS_Search -> IRC [label="Confirm Reactants &\nProducts Connectivity", color="#FBBC05"]; FreqCalc -> Data_Analysis [color="#34A853"]; IRC -> Data_Analysis [color="#34A853"]; Data_Analysis -> Conclusion [color="#4285F4"]; }

References

- 1. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Benzyl Esters [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Benzyl 2-bromonicotinate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the physicochemical properties of Benzyl 2-bromonicotinate. Due to the limited availability of specific experimental and biological data for this particular derivative, this document also explores the synthesis and known applications of the closely related parent compound, benzyl nicotinate, to provide a broader context for potential research and development.

Physicochemical Data: this compound

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Citation |

| Molecular Weight | 292.128 g/mol | [1] |

| Molecular Formula | C₁₃H₁₀BrNO₂ | [1] |

Synthesis and Applications: A Look at the Parent Compound, Benzyl Nicotinate

Logical Relationship Diagram

The following diagram illustrates the synthetic relationship between nicotinic acid, benzyl alcohol, benzyl nicotinate, and the theoretical position of this compound as a derivative.

Experimental Protocols: General Synthesis of Benzyl Esters

While a specific protocol for this compound is not provided in the search results, a general method for the synthesis of benzyl α,β-unsaturated carboxylates is described. This can serve as a potential starting point for the synthesis of related compounds. The procedure involves the reaction of the corresponding carboxylic acid with benzyl bromide in the presence of a base.

Conclusion

This guide provides the core molecular data for this compound. While detailed experimental and biological information for this specific compound is limited, the provided context on the related compound, benzyl nicotinate, offers a foundation for researchers interested in the potential applications and synthesis of nicotinic acid derivatives. Further research is warranted to explore the specific properties and potential biological activities of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Benzyl 2-bromonicotinate

For Immediate Release

[City, State] – To support the ongoing efforts of researchers, scientists, and drug development professionals, this in-depth technical guide outlines the critical safety and handling precautions for Benzyl 2-bromonicotinate. This guide provides a comprehensive overview of the compound's hazard profile, recommended handling procedures, and emergency response protocols to ensure a safe laboratory environment.

This compound is a key intermediate in various synthetic pathways. A thorough understanding of its properties is paramount for its safe and effective use in research and development. This document serves as a vital resource for professionals working with this compound, summarizing essential data and providing clear, actionable safety protocols.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential dangers.

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

-

Lachrymator: The substance is a lachrymator, meaning it can cause tearing.[2]

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements: A comprehensive list of precautionary statements can be found in the detailed safety data sheets and should be strictly adhered to.[1]

Section 2: Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table includes data for the closely related compound, Benzyl nicotinate, to provide an indication of its physical state and properties. Researchers should handle this compound with the assumption of similar or greater hazards.

| Property | Value (for Benzyl nicotinate) |

| Molecular Formula | C13H11NO2 |

| Molecular Weight | 213.23 g/mol |

| Appearance | Yellow Liquid |

| Boiling Point | 177 °C / 350.6 °F |

| Flash Point | > 110 °C / > 230 °F |

| Specific Gravity | 1.165 g/cm³ |

Section 3: Toxicological Data

Comprehensive toxicological data for this compound is limited. The data below for Benzyl nicotinate should be used as a conservative estimate for risk assessment.

| Metric | Value (for Benzyl nicotinate) | Species |

| Acute Oral Toxicity (LD50) | 2188 mg/kg | Mouse |

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Section 4: Risk Assessment and Control

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. The following diagram outlines a logical workflow for this process.

Caption: Risk Assessment and Management Workflow for this compound.

The hierarchy of controls should be applied to mitigate risks associated with handling this compound.

Caption: Hierarchy of Controls for Chemical Safety.

Section 5: Experimental Protocols

The following are generalized protocols for handling this compound and similar compounds. Specific experimental conditions may require modifications to these procedures.

5.1. Preparation of a Stock Solution

-

Pre-weighing: Tare a clean, dry vial with a screw cap on an analytical balance.

-

Dispensing: In a certified chemical fume hood, carefully transfer the required amount of this compound to the vial using a clean pipette or syringe.

-

Sealing: Immediately cap the vial to minimize exposure to air and moisture.

-

Weighing: Record the final weight of the vial containing the compound.

-

Dissolution: In the fume hood, add the desired solvent to the vial.

-

Mixing: Cap the vial and mix by gentle swirling or vortexing until the solid is fully dissolved.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

5.2. Quenching of a Reaction Mixture

-

Cooling: At the end of the reaction, cool the reaction vessel in an ice bath to slow down the reaction rate.

-

Quenching Agent: While stirring, slowly add a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride) to the reaction mixture in a dropwise manner. Be cautious of any potential exotherms or gas evolution.

-

Monitoring: Monitor the quenching process to ensure the reaction is fully neutralized. This may involve checking the pH of the aqueous layer.

-

Work-up: Proceed with the standard aqueous work-up and extraction procedures.

Section 6: Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling:

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing vapors or mists.

-

Avoid contact with skin and eyes.[3]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Some related compounds are light-sensitive; therefore, storage in a light-protected container is recommended.

Section 7: Emergency Procedures

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.

-

Do not let the product enter drains.

Section 8: Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for this compound before use.

References

Commercial Suppliers and Technical Guide for Benzyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-bromonicotinate, a key intermediate in pharmaceutical and agrochemical research. Below you will find information on commercial suppliers, a plausible synthesis protocol, physicochemical data, and conceptual diagrams illustrating its synthesis and a potential biological pathway.

Commercial Availability

This compound (CAS No. 1107646-58-1) is available from various chemical suppliers. Researchers can procure this compound from the following vendors, among others:

-

abcr GmbH

-

Amadis Chemical Company Limited

-

Boroncore: Purity is specified as not less than 98%.[1]

It is advisable to contact suppliers directly to obtain specific product specifications, availability, and pricing.

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively published. The following tables summarize the available information for the target compound and provide a comparison with the closely related and well-characterized Benzyl nicotinate.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1107646-58-1 | Boroncore |

| Molecular Formula | C₁₃H₁₀BrNO₂ | Boroncore |

| Molecular Weight | 292.13 g/mol | Boroncore |

| Purity | ≥ 98% | Boroncore[1] |

Table 2: Comparative Physicochemical Data: this compound vs. Benzyl nicotinate

| Property | This compound | Benzyl nicotinate |

| CAS Number | 1107646-58-1 | 94-44-0[2] |

| Molecular Formula | C₁₃H₁₀BrNO₂ | C₁₃H₁₁NO₂[2][3] |

| Molecular Weight | 292.13 g/mol | 213.23 g/mol [3] |

| Appearance | Not Specified | Colorless to pale yellow liquid[2] |

| IUPAC Name | Benzyl 2-bromopyridine-3-carboxylate | Benzyl pyridine-3-carboxylate[3] |

| SMILES | Not Specified | C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2[3] |

| InChI Key | Not Specified | KVYGGMBOZFWZBQ-UHFFFAOYSA-N[3] |

Synthesis of this compound: A Plausible Experimental Protocol

Reaction:

2-bromonicotinic acid + Benzyl alcohol ⇌ this compound + Water

Materials:

-

2-bromonicotinic acid

-

Benzyl alcohol (in excess, can also serve as the solvent)

-

Concentrated sulfuric acid (catalyst)[6]

-

Sodium bicarbonate solution (for neutralization)[7]

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Esterification: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine 2-bromonicotinic acid, an excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid.[5]

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If benzyl alcohol was used in large excess, it can be removed under reduced pressure.

-

Neutralization: Dilute the residue with an organic solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.[7] Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.[6][8]

Experimental Workflow and Potential Signaling Pathway

Diagrams created using Graphviz (DOT language)

The following diagrams illustrate a general experimental workflow for the synthesis of this compound and a hypothetical signaling pathway where a nicotinic acid derivative might exert its biological effects.

Caption: Synthesis and purification workflow for this compound.

Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs), such as GPR109A, which can lead to downstream effects like the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[9] This mechanism is relevant in various physiological processes, including lipid metabolism. The following diagram illustrates this hypothetical pathway.

Caption: Potential GPCR-mediated signaling pathway for a nicotinic acid derivative.

References

- 1. 1107646-58-1 | this compound | Boroncore [boroncore.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Benzyl Nicotinate | C13H11NO2 | CID 7191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Benzyl 2-bromonicotinate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-bromonicotinate is a halogenated pyridine derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive bromopyridine core with a benzyl ester moiety, offer a rich landscape for chemical modification and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential research applications of this compound, including its synthesis, reactivity, and prospective biological activities. Drawing on data from analogous compounds, this paper explores its potential as a precursor for kinase inhibitors, anticancer agents, and other bioactive molecules. Detailed experimental protocols and conceptual signaling pathways are presented to facilitate further research and development in this area.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. Halogenated pyridines, in particular, serve as crucial intermediates in organic synthesis, enabling a wide range of cross-coupling reactions to introduce molecular diversity. This compound, incorporating both a 2-bromopyridine unit and a benzyl ester, presents a compelling scaffold for the synthesis of complex molecular architectures. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, while the benzyl ester can be readily hydrolyzed or modified. This dual functionality makes it an attractive starting material for the generation of compound libraries for high-throughput screening.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-bromonicotinic acid with benzyl alcohol. While specific literature on the direct synthesis of this compound is sparse, a general and adaptable protocol can be derived from standard esterification procedures and methodologies described for related nicotinic acid esters.

General Experimental Protocol: Esterification of 2-Bromonicotinic Acid

This protocol is a representative procedure for the synthesis of benzyl esters of nicotinic acid derivatives and can be adapted for this compound.

Materials:

-

2-Bromonicotinic acid

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add benzyl alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Yield: Yields for similar esterification reactions typically range from 70-90%.

Potential Research Applications

The chemical structure of this compound suggests several promising avenues for research, primarily in the field of medicinal chemistry.

Intermediate for Kinase Inhibitor Synthesis

The 2-bromopyridine moiety is a common feature in a variety of kinase inhibitors. The bromine atom serves as a handle for introducing different substituents through cross-coupling reactions, which can be crucial for tuning the potency and selectivity of the inhibitor.

Table 1: Examples of 2-Bromopyridine Derivatives in Kinase Inhibitor Scaffolds

| Kinase Target | 2-Bromopyridine Derivative Application | Reference |

| TYK2 | Intermediate in the synthesis of selective TYK2 inhibitors for autoimmune diseases. | --INVALID-LINK-- |

| JNK3 | Precursor for the development of 2-phenoxypyridines as c-Jun N-terminal kinase inhibitors. | --INVALID-LINK-- |

| eEF2K | The core of 1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125), a known eEF2K inhibitor. | --INVALID-LINK-- |

A plausible research workflow would involve using this compound in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce various aryl or heteroaryl groups at the 2-position. Subsequent hydrolysis of the benzyl ester would provide the corresponding carboxylic acid, which could then be coupled with various amines to generate a library of amides for screening against a panel of kinases.

Figure 1. A potential workflow for the synthesis of kinase inhibitors.

Precursor for Anticancer Agents

Nicotinic acid and its derivatives have been investigated for their anticancer properties. For instance, novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[1]

Table 2: Anticancer Activity of a Nicotinic Acid Derivative (Compound 5c) [1]

| Cell Line | IC₅₀ (µM) of Compound 5c | IC₅₀ (µM) of Doxorubicin |

| HCT-15 (Colon) | 0.068 | 0.12 |

| PC-3 (Prostate) | 0.09 | 0.15 |

This compound can serve as a starting point for the synthesis of analogs of such potent anticancer agents. The 2-bromo position can be functionalized to explore structure-activity relationships, while the benzyl ester can be maintained or modified to modulate pharmacokinetic properties.

References

The Chemistry of Benzyl 2-Bromonicotinate: A Technical Guide for Researchers

Introduction

Benzyl 2-bromonicotinate is a halogenated pyridine derivative with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates three key features: a pyridine ring, which is a common scaffold in pharmaceuticals; a bromine atom at the 2-position, providing a versatile handle for cross-coupling reactions; and a benzyl ester, which can serve as a protecting group or be modified. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on providing detailed experimental protocols and structured data for researchers.

Synthesis of this compound

Experimental Protocol: Esterification of 2-Bromonicotinic Acid

This protocol is based on the well-established Steglich esterification, which is effective for the coupling of carboxylic acids and alcohols.

Materials:

-

2-Bromonicotinic acid

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-